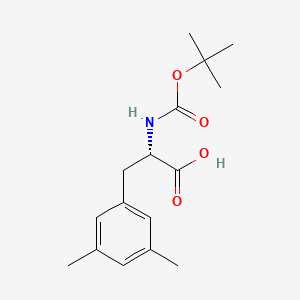

Boc-Phe(3,5-Me)-OH

Description

Significance of Unnatural Amino Acids (UAAs) in Contemporary Chemical Research

Unnatural amino acids are increasingly vital in modern chemical research, serving as versatile building blocks for drug discovery and development enamine.netresearchgate.netresearchgate.netsigmaaldrich.comrsc.orgqyaobio.com. Their structural diversity and functional versatility make them indispensable components in constructing combinatorial libraries and designing novel therapeutic agents researchgate.netsigmaaldrich.comqyaobio.com. By introducing UAAs, researchers can enhance the functionality and stability of peptides and small molecules, thereby offering innovative solutions in medicinal chemistry enamine.netsigmaaldrich.comrsc.org. These modifications can lead to improved pharmacokinetic profiles, increased target specificity, and the creation of peptidomimetics with enhanced properties compared to natural peptides sigmaaldrich.comnih.govresearchgate.netsigmaaldrich.com. UAAs are also instrumental in protein engineering, allowing for the creation of enzymes with altered physicochemical properties and biological functions, and in studying protein conformation and structure-activity relationships rsc.orgrsc.org.

Rationale for Phenylalanine Side Chain Modification in Peptide and Medicinal Chemistry

Phenylalanine, an aromatic amino acid, plays a significant role in peptide structure and function, often participating in crucial interactions like π-π stacking nih.govresearchgate.net. Modifications to its side chain, particularly the aromatic ring, are a strategic approach in peptide and medicinal chemistry to modulate a peptide's properties nih.govpnas.orgntu.ac.uk. Such modifications can influence hydrophobicity, steric bulk, metabolic stability, and binding interactions with biological targets nih.govpnas.orgntu.ac.ukbeilstein-journals.org. For instance, aromatic ring substitutions can alter the conformation of a peptide, impacting its affinity and intrinsic activity nih.govpnas.org. Introducing substituents like methyl groups can modify the steric and electronic properties of the phenyl ring, potentially leading to enhanced receptor binding or altered metabolic pathways beilstein-journals.org. These tailored modifications are essential for designing drug candidates with improved efficacy, bioavailability, and selectivity .

Overview of Boc-Phe(3,5-Me)-OH as a Specialized Unnatural Amino Acid Building Block

This compound is a derivative of phenylalanine where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with methyl groups at the 3 and 5 positions nih.goviris-biotech.de. This specific substitution pattern imparts distinct characteristics to the amino acid residue when incorporated into a peptide chain. The 3,5-dimethyl substitution introduces steric bulk and alters the electronic distribution of the aromatic ring, which can influence peptide conformation, π-stacking interactions, and interactions with biological targets nih.govpnas.org. The Boc protecting group is a standard and widely used moiety in solid-phase peptide synthesis (SPPS), facilitating controlled chain elongation springernature.comiris-biotech.de. As a specialized building block, this compound allows researchers to precisely introduce these modified phenylalanine residues into peptide sequences, thereby exploring their impact on peptide structure, stability, and biological function enamine.netresearchgate.netresearchgate.netqyaobio.com. Derivatives of phenylalanine, including those with methyl substitutions, are recognized for their utility in medicinal chemistry, contributing to the development of compounds with tailored pharmacological profiles aphrc.orgvulcanchem.com.

Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Name | (S)-2-((tert-butoxycarbonyl)amino)-3-(3,5-dimethylphenyl)propanoic acid | nih.goviris-biotech.de |

| Synonyms | Boc-3,5-dimethyl-L-phenylalanine, Boc-Phe(3,5-Me2)-OH | iris-biotech.de |

| CAS Number | 849440-33-1 | nih.goviris-biotech.de |

| Molecular Formula | C₁₆H₂₃NO₄ | iris-biotech.de |

| Molecular Weight | 293.36 g/mol | iris-biotech.de |

| Structural Features | Chiral center (S-configuration), 3,5-dimethylphenyl ring, Boc-protected amino group, carboxylic acid group | iris-biotech.devulcanchem.com |

| Storage Temperature | 2-8°C | iris-biotech.de |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10-6-11(2)8-12(7-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXNDRYCIWRWPG-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101181836 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101181836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849440-33-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849440-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101181836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc Phe 3,5 Me Oh and Its Derivatives

Strategies for the Stereoselective Synthesis of Substituted Phenylalanine Derivatives

Achieving enantiomerically pure substituted phenylalanine derivatives is paramount for their use in peptide synthesis. Several advanced catalytic methods have been developed to this end.

Asymmetric Catalytic Approaches for Phenylalanine Analogues

Asymmetric catalysis plays a crucial role in establishing the stereogenic center at the α-carbon of phenylalanine derivatives. Rhodium-catalyzed conjugate addition of arylboronic acids to N-phthalimidodehydroalanine, followed by enantioselective protonation, has emerged as a potent method for synthesizing chiral functionalized phenylalanines researchgate.netacs.orgrsc.orgrsc.org. This cascade reaction can yield various substituted phenylalanines with high enantiomeric excesses (ee).

Another significant approach is asymmetric hydrogenation, which employs chiral catalysts to reduce prochiral olefins, leading to enantiomerically enriched amino acid products psu.edumdpi.comresearchgate.net. For instance, specific phenylalanine analogues, including those with dimethyl substitutions on the aromatic ring, have been synthesized enantioselectively through the asymmetric hydrogenation of acetamidoacrylate derivatives researchgate.net.

Phase-transfer catalysis, utilizing chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, offers a practical route for the asymmetric α-alkylation of glycine (B1666218) Schiff bases with substituted benzyl (B1604629) bromides, enabling the synthesis of both (R)- and (S)-enantiomers of unnatural α-amino acid derivatives with excellent yields and enantioselectivity mdpi.comnih.gov. Biocatalytic methods, such as engineered Phenylalanine Ammonia-Lyases (PALs), also show promise for the enantioselective synthesis of unnatural amino acids by catalyzing the hydroamination of alkenes nih.gov.

Table 1: Representative Asymmetric Catalytic Approaches for Phenylalanine Analogues

| Method | Catalyst Type | Substrate Class | Key Transformation | Typical Enantioselectivity (ee) | References |

| Rh-Catalyzed Conjugate Addition/Protonation | Rh(I) complexes with chiral diene ligands | N-phthalimidodehydroalanine, α-substituted acrylates | 1,4-addition of arylboronic acids, enantioselective protonation | Up to 99% | researchgate.netacs.orgrsc.orgrsc.org |

| Asymmetric Hydrogenation | Chiral transition metal catalysts (e.g., Rh, Ru) | Acetamidoacrylate derivatives, enamines | Reduction of C=C double bonds | Good to excellent | psu.edumdpi.comresearchgate.net |

| Asymmetric Phase-Transfer Catalysis | Cinchona alkaloid quaternary ammonium salts | Glycine Schiff bases, substituted benzyl bromides | α-alkylation of glycine Schiff bases | Excellent | mdpi.comnih.gov |

| Biocatalysis (Engineered PALs) | Engineered Phenylalanine Ammonia-Lyases (PALs) | Alkenes (e.g., fumaric acid derivatives) | Hydroamination of alkenes | High | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions in Phenylalanine Derivatization

Palladium-catalyzed cross-coupling reactions are instrumental in introducing diverse substituents onto the aromatic ring of phenylalanine precursors. The Suzuki-Miyaura coupling, employing arylboronic acids or esters with aryl halides or triflates, is a widely utilized method for creating biaryl linkages and introducing various aryl or alkyl groups nih.govacs.orgnih.govthieme-connect.comthieme-connect.comacs.orgmdpi.com. This reaction can be employed to functionalize phenylalanine derivatives, such as those with halogen atoms on the phenyl ring, to install the desired 3,5-dimethyl substitution pattern. For instance, starting from a brominated phenylalanine derivative, a Suzuki coupling with an appropriate boronic acid can yield the target substituted phenylalanine psu.edu.

Other palladium-catalyzed reactions, such as Negishi coupling, also offer pathways for functionalizing amino acid scaffolds thieme-connect.com. These methods are crucial for building complex side chains and creating unnatural amino acids with specific structural modifications, including those found in Boc-Phe(3,5-Me)-OH.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Phenylalanine Derivatization

| Reaction Type | Coupling Partners | Key Transformation | Application in Phenylalanine Synthesis | References |

| Suzuki-Miyaura | Aryl halides/triflates + Arylboronic acids/esters | C-C bond formation (biaryls, alkylation) | Introduction of aryl/alkyl substituents onto phenylalanine's phenyl ring (e.g., 3,5-dimethyl substitution) | psu.edunih.govacs.orgnih.govthieme-connect.comthieme-connect.comacs.orgmdpi.com |

| Negishi | Organozinc reagents + Aryl/vinyl halides | C-C bond formation | Synthesis of functionalized amino acid derivatives | thieme-connect.com |

| Heck | Alkenes/Alkynes + Aryl/Vinyl halides | C-C bond formation | Formation of unsaturated amino acid derivatives | psu.edu |

| C-N/C-O Coupling | N-substituted halo-azaindoles + Amides, amines, phenols | C-N or C-O bond formation | Modification of heterocyclic amino acid derivatives | beilstein-journals.org |

Incorporation into Peptide Sequences

Once synthesized, this compound is incorporated into peptide chains using established peptide synthesis techniques, primarily Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing Boc-Protected Amino Acids

The tert-butoxycarbonyl (Boc) protecting group strategy represents a classical approach in SPPS sigmaaldrich.comseplite.comchempep.combachem.compeptide.comwikipedia.orgchempep.com. In the Boc/Bzl SPPS scheme, the Boc group serves as a temporary N-α-protecting group, while benzyl-based groups protect reactive side chains seplite.comchempep.compeptide.com. The synthesis proceeds by anchoring the C-terminal amino acid to a solid support, such as Merrifield or PAM resin chempep.com. Each coupling cycle involves the removal of the Boc group, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) sigmaaldrich.comseplite.comchempep.com, followed by neutralization and coupling of the next Boc-protected amino acid using activating reagents. After the peptide sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, often with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) chempep.com.

Solution-Phase Peptide Synthesis Techniques for this compound Containing Peptides

Solution-Phase Peptide Synthesis (LPPS) remains relevant, particularly for large-scale production and for synthesizing peptides with challenging sequences or modified amino acids wikipedia.orgbachem.comnih.govopenaccessjournals.com. In LPPS, amino acids are coupled sequentially in solution. The Boc protecting group is compatible with LPPS, often in conjunction with benzyl-type side-chain protection peptide.combachem.com. Purification after each coupling step can be a challenge in LPPS; however, methods like Group-Assisted Purification (GAP) chemistry offer alternatives to traditional chromatography and recrystallization, simplifying the process and reducing solvent usage nih.gov.

Optimization of Coupling Conditions and Reagents for Peptide Bond Formation

Efficient and stereoselective peptide bond formation is critical for successful peptide synthesis. The choice of coupling reagents and optimization of reaction conditions significantly impact yield, purity, and the minimization of racemization.

Commonly employed coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HATU, HBTU, COMU, TBTU) rsc.orgcreative-peptides.comjpt.comiris-biotech.debachem.com. These reagents activate the carboxyl group of an incoming amino acid, facilitating nucleophilic attack by the free amine of the growing peptide chain. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with coupling reagents to enhance reaction rates and suppress racemization rsc.orgcreative-peptides.combachem.com.

Optimization strategies involve fine-tuning parameters such as solvent choice, reaction temperature, reagent concentration, and employing double or triple coupling steps for difficult sequences creative-peptides.comjpt.com. Careful selection of reagents and conditions is essential to prevent epimerization of the activated amino acid residue, which can lead to the formation of diastereomeric peptide impurities acs.orgrsc.org.

Table 3: Common Coupling Reagents and Additives in Peptide Synthesis

| Reagent Class | Examples | Additives (Commonly Used) | Key Role | References |

| Carbodiimides | DCC, EDC | HOBt, HOAt | Activate carboxyl group; EDC suitable for aqueous couplings; prone to O-N migration and racemization. | rsc.orgcreative-peptides.comiris-biotech.debachem.com |

| Phosphonium Salts | BOP, PyBOP, PyBrOP | HOBt, HOAt | Highly reactive, efficient coupling, good for difficult sequences; can be explosive. | rsc.orgiris-biotech.debachem.com |

| Uronium/Aminium Salts | HATU, HCTU, COMU, TBTU, HBTU | HOBt, HOAt | Highly reactive, efficient coupling, minimize racemization; some contain potentially explosive components. | rsc.orgcreative-peptides.comiris-biotech.debachem.com |

| Oxyma-based Reagents | Oxyma Pure, COMU, PyOxim | N/A | Safer alternatives to HOBt/HOAt-based reagents, efficient coupling. | bachem.com |

| Other | T3P, Ynamides, BTC | N/A | Diverse activation mechanisms; T3P soluble in polar aprotic solvents; BTC requires careful handling. | jpt.comiris-biotech.debachem.com |

Advanced Functionalization Strategies for this compound Based Scaffolds

The scaffold of this compound offers two primary sites for chemical modification: the C-terminal carboxylic acid and the 3,5-dimethylphenyl side chain. Advanced functionalization strategies aim to leverage these sites to create novel molecular architectures with tailored characteristics.

C-Terminal Derivatization Approachessigmaaldrich.com

The carboxylic acid group at the C-terminus of this compound is a versatile handle for various chemical transformations, most notably for amide bond formation in peptide synthesis and for esterification. These modifications are fundamental for building peptide chains or for preparing derivatives with altered solubility and reactivity.

Peptide Coupling (Amide Formation): The formation of amide bonds is a cornerstone of peptide synthesis, enabling the sequential assembly of amino acids. This compound readily participates in coupling reactions with amines, typically requiring activation of its carboxylic acid group.

Methodology: The process involves activating the carboxyl group of this compound to form a reactive intermediate, which then undergoes nucleophilic attack by an amine to form a stable amide bond. This is a critical step in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Common Reagents and Conditions:

Carbodiimide-based coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) are widely employed. These are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to enhance coupling efficiency and minimize racemization. Reactions are typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (B95107) (THF) at ambient temperatures.

Uronium/Phosphonium-based coupling: For more demanding coupling reactions or to achieve higher yields and faster reaction rates, advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are utilized. These reagents, typically used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), facilitate efficient amide bond formation, even with sterically hindered amino acids.

Research Findings: The selection of an appropriate coupling reagent is crucial for the successful synthesis of peptides containing modified amino acids like this compound. Studies have demonstrated that uronium and phosphonium-based reagents generally provide higher coupling yields and reduced epimerization rates compared to carbodiimides alone, especially when incorporating residues with bulky side chains or when performing difficult couplings. The 3,5-dimethyl substitution on the phenyl ring may influence the steric environment around the reactive carboxyl group, potentially favoring more potent coupling agents.

Data Table 1: C-Terminal Amide Bond Formation Strategies

| Coupling Reagent | Additive | Base | Solvent | Typical Yield Range | Research Implication |

| EDC·HCl | HOBt | DIPEA | DMF | 80-95% | Cost-effective, widely applicable for standard couplings |

| HATU | - | DIPEA | DMF | 90-99% | High efficiency, minimal racemization, good for hindered residues |

| PyBOP | - | DIPEA | DCM | 85-97% | Effective for sterically demanding couplings |

Esterification: The carboxylic acid can also be converted into an ester, which can serve as a protecting group for the carboxylate or as an intermediate for further synthetic manipulations.

Methodology: Esterification involves reacting the carboxylic acid with an alcohol, typically under acidic or activating conditions.

Common Reagents and Conditions:

Acid-catalyzed esterification: Treatment with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst such as HCl, H₂SO₄, or thionyl chloride (SOCl₂). This method is straightforward but can sometimes lead to side reactions or require elevated temperatures.

DCC/DMAP mediated esterification: A milder and often more efficient method involves using carbodiimides (DCC or EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in the presence of the desired alcohol.

Research Findings: Ester derivatives of Boc-amino acids are valuable intermediates. For instance, methyl or ethyl esters can be synthesized to improve solubility in organic solvents or to protect the carboxyl group during subsequent reactions targeting other parts of a molecule. These esters can also be selectively cleaved or transesterified.

Data Table 2: C-Terminal Esterification Strategies

| Reagent System | Alcohol | Solvent | Typical Yield Range | Research Implication |

| HCl/Methanol | Methanol | Methanol | 75-90% | Direct ester formation, suitable for simple alcohols |

| DCC/DMAP | Ethanol (B145695) | DCM | 85-95% | Mild conditions, effective for various alcohols and sensitive substrates |

Side-Chain Functionalization and its Research Implications

The 3,5-dimethylphenyl ring of this compound offers opportunities for functionalization, which can significantly alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby influencing its biological activity and interaction with target molecules.

Electrophilic Aromatic Substitution (EAS): The phenyl ring is activated by the two electron-donating methyl groups, making it susceptible to electrophilic attack. The methyl groups are ortho, para-directing, meaning substitution is favored at the C2, C4, and C6 positions of the phenyl ring.

Methodology: EAS reactions introduce functional groups directly onto the aromatic ring. The regioselectivity is governed by the directing effects of the existing substituents and steric factors.

Specific Reactions and Potential Outcomes:

Nitration: Treatment with nitrating agents (e.g., a mixture of concentrated nitric acid and sulfuric acid) can introduce a nitro group (-NO₂). The preferred positions are likely C4 (para to both methyls) and C2/C6 (ortho to one methyl and meta to the other). The resulting nitro derivatives can be subsequently reduced to amino groups (-NH₂), which serve as versatile handles for further derivatization, such as acylation, alkylation, or conjugation.

Halogenation: Reactions with halogenating agents like N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) can introduce bromine atoms onto the ring. Similarly, chlorination can be achieved using N-chlorosuccinimide (NCS) or chlorine gas with a catalyst. These halogenated derivatives are crucial precursors for metal-catalyzed cross-coupling reactions.

Research Findings: EAS provides a pathway to introduce diverse functionalities onto the phenylalanine side chain. For instance, nitration followed by reduction to an amine allows for the attachment of fluorescent labels, affinity tags, or pharmacophores, enabling the creation of novel probes for biological studies or potential drug candidates. Halogenation is a prerequisite for many modern synthetic transformations, significantly expanding the chemical space accessible from the this compound scaffold.

Data Table 3: Side-Chain Electrophilic Aromatic Substitution Strategies

| Reaction Type | Reagent(s) | Typical Conditions | Potential Product Moiety | Research Implication |

| Nitration | HNO₃/H₂SO₄ | Controlled temperature (e.g., 0-25 °C) | -NO₂ | Introduction of nitro group, precursor to amine for further functionalization. |

| Bromination | NBS or Br₂/FeBr₃ | Solvent (e.g., CCl₄, AcOH), RT to reflux | -Br | Introduction of bromine, enabling subsequent cross-coupling reactions. |

| Chlorination | NCS or Cl₂/FeCl₃ | Solvent (e.g., CCl₄, AcOH), RT to reflux | -Cl | Introduction of chlorine, enabling subsequent cross-coupling reactions. |

Metal-Catalyzed Cross-Coupling Reactions: Following the introduction of a halogen or pseudohalide onto the phenyl ring via EAS, a wide array of metal-catalyzed cross-coupling reactions can be employed to forge new carbon-carbon or carbon-heteroatom bonds.

Methodology: These reactions, typically catalyzed by palladium or other transition metals, are powerful tools for constructing complex molecular architectures by selectively joining different molecular fragments.

Key Reactions and Applications:

Suzuki-Miyaura Coupling: Reacting a halogenated this compound derivative with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base. This method is widely used to attach various aryl, heteroaryl, vinyl, or alkyl groups, significantly altering the side chain's electronic and steric properties.

Heck Reaction: Palladium-catalyzed coupling of the aryl halide with alkenes, leading to the formation of new C-C bonds and extending the carbon chain with unsaturated functionalities.

Sonogashira Coupling: Palladium and copper co-catalyzed coupling with terminal alkynes, introducing alkynyl moieties. This can be useful for creating rigid linkers or conjugation sites.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to form C-N bonds, allowing the introduction of diverse amino or amide functionalities onto the phenyl ring.

Research Findings: Cross-coupling reactions have revolutionized the synthesis of modified amino acids. They allow for the precise introduction of complex substituents, which can be critical for modulating peptide binding affinities, enhancing metabolic stability, or incorporating reporter groups (e.g., fluorophores) for imaging and diagnostic applications. For instance, a Suzuki coupling could be used to attach a biologically active heterocycle to the phenylalanine side chain, creating a novel peptidomimetic with potential therapeutic applications. The 3,5-dimethyl substitution pattern may influence the efficiency of these couplings, sometimes requiring specific ligand systems or optimized reaction conditions for maximal yield and selectivity.

Data Table 4: Side-Chain Cross-Coupling Strategies

| Reaction Type | Catalyst System | Coupling Partner | Introduced Moiety | Research Implication |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Boronic acid/ester | Aryl, Heteroaryl, Vinyl | Diverse C-C bond formation, significant structural and electronic modification of the side chain. |

| Heck | Pd(OAc)₂/ligand, base | Alkene | Alkyl/Aryl-alkene | Chain extension, introduction of unsaturation, potential for further functionalization of the alkene. |

| Sonogashira | Pd(PPh₃)₄/CuI, base | Terminal Alkyne | Alkynyl | Introduction of rigid, linear linkers; conjugation sites for probes or drug molecules. |

| Buchwald-Hartwig | Pd₂(dba)₃/ligand, base | Amine | Amino/Amido | C-N bond formation, introduction of diverse nitrogenous groups, important for modulating polarity and binding. |

Oxidation of Methyl Groups: An alternative strategy for side-chain functionalization involves the selective oxidation of the methyl groups present on the phenyl ring.

Methodology: Oxidizing agents can be employed to convert the methyl groups into hydroxyl (-OH), aldehyde (-CHO), or carboxylic acid (-COOH) functionalities.

Research Findings: This approach introduces polar groups, which can alter the compound's solubility and hydrogen-bonding capabilities. The resulting hydroxyl or carbonyl groups serve as reactive sites for further derivatization, such as esterification, etherification, or Schiff base formation. However, achieving selective oxidation of one methyl group over another, or controlling the degree of oxidation without affecting other parts of the molecule, can present significant synthetic challenges.

Compound List:

this compound (N-tert-butoxycarbonyl-3,5-dimethylphenylalanine)

Advanced Characterization and Structural Elucidation of Boc Phe 3,5 Me Oh and Its Oligomers

Spectroscopic Analysis for Structural Confirmation and Research Assessment

Spectroscopic methods provide indispensable tools for confirming the molecular structure, assessing purity, and elucidating conformational aspects of Boc-Phe(3,5-Me)-OH and its derived oligomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and conformation of organic molecules, including peptides and their building blocks. For this compound, ¹H NMR spectroscopy is particularly useful for identifying and quantifying the different proton environments. The characteristic tert-butoxycarbonyl (Boc) protecting group typically appears as a singlet around 1.4 ppm, arising from the nine equivalent protons of the tert-butyl moiety nih.gov. The aromatic protons of the phenyl ring, influenced by the 3,5-dimethyl substitution, will resonate in the aromatic region (typically 7.1-7.3 ppm), with the methyl groups themselves appearing as a singlet around 2.3 ppm, characteristic of meta-substituted toluenes. The α-proton of the phenylalanine residue usually resonates as a multiplet between 4.5 and 5.0 ppm, while the β-protons appear as multiplets in the 3.0-3.2 ppm range nih.gov. ¹³C NMR further confirms the presence of key functional groups, such as the carbonyl carbons of the Boc group and the carboxylic acid, as well as the aliphatic and aromatic carbons.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity | Reference/Typical Value |

| Boc (tert-butyl) | ~1.4 | s | nih.gov |

| Phenyl ring protons | ~7.1-7.3 | m | nih.gov |

| 3,5-Dimethyl protons | ~2.3 | s | Typical |

| α-Proton (CαH) | ~4.5-5.0 | m | nih.gov |

| β-Protons (CβH₂) | ~3.0-3.2 | m | nih.gov |

| Carboxylic acid proton | Variable (e.g., >10) | s | Typical |

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy for Molecular Conformation

Infrared (IR) spectroscopy is highly effective for identifying functional groups and assessing hydrogen bonding. For this compound, IR spectra would show characteristic absorption bands corresponding to the stretching vibrations of the Boc carbamate (B1207046) carbonyl (~1700-1720 cm⁻¹), the carboxylic acid carbonyl (~1700-1730 cm⁻¹), and the N-H stretch of the Boc group (~3300-3400 cm⁻¹) nih.gov. The presence of aromatic and aliphatic C-H stretches (~2850-3100 cm⁻¹) would also be evident nih.gov.

Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized infrared light, is a powerful technique for determining the absolute configuration and probing the secondary structure of chiral molecules like peptides and their oligomers unibo.itnih.govresearchgate.net. VCD spectra can provide detailed information about backbone dihedral angles (φ, ψ) and the nature of hydrogen bonding, allowing for the assignment of specific conformations such as polyproline II (PPII) helices or β-turns, which are common in peptide oligomers unibo.itnih.govresearchgate.netcas.cz. By comparing experimental VCD spectra with theoretical calculations (e.g., DFT), researchers can gain deep insights into the conformational landscape of this compound oligomers in solution unibo.itnih.govresearchgate.netresearchgate.netresearchgate.net.

Table 2: Representative IR Absorption Frequencies for this compound

| Functional Group / Vibration | Frequency (cm⁻¹) | Assignment | Reference/Typical Value |

| C=O (Boc carbamate) | ~1700-1720 | Carbonyl stretch | nih.gov |

| C=O (Carboxylic acid) | ~1700-1730 | Carbonyl stretch | nih.gov |

| N-H (Boc) | ~3300-3400 | N-H stretch | nih.gov |

| C-H (Aliphatic) | ~2850-3000 | Aliphatic C-H stretch | nih.gov |

| C-H (Aromatic) | ~3000-3100 | Aromatic C-H stretch | nih.gov |

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and integrity of this compound and its oligomers. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to ionize these relatively non-volatile and polar molecules, producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, or adducts with metal ions nih.govacs.org. High-Resolution Mass Spectrometry (HRMS) can then provide the exact mass, allowing for the determination of the elemental composition and confirming the identity of the compound acs.org.

For oligomers, MS can confirm the mass of the assembled chains and, through fragmentation techniques (e.g., Collision-Induced Dissociation, CID), can provide sequence information or identify specific subunits within the oligomer. This is crucial for understanding the composition and assembly of peptide oligomers researchgate.net.

X-ray Crystallography for Solid-State Conformation

Table 3: Example X-ray Crystallographic Data for a Related Peptide Oligomer

| Parameter | Value | Compound / Reference |

| Space Group | P2₁2₁2₁ | tandfonline.com |

| Unit Cell (Å) | a = 8.404(3), b = 25.598(2), c = 27.946(3) | tandfonline.com |

| R-factor | 7.58% | tandfonline.com |

| Observed Oligomerization | 3₁₀-helix at N-terminus, π-turn at C-terminus, unit cell water | tandfonline.com |

Chromatographic Methods for Purity and Diastereomeric Ratio Determination in Peptide Synthesis

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating stereoisomers, particularly in peptide synthesis where epimerization can occur. High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of this compound, with typical purity levels reported as ≥98.0% by TLC sigmaaldrich.com. HPLC can also be employed to quantify the diastereomeric ratio if the synthesis or oligomerization process generates diastereomers. This is often achieved using chiral stationary phases or by derivatizing the amino acid or peptide with a chiral reagent to form separable diastereomeric derivatives umich.eduu-szeged.huacs.orgresearchgate.netuni-muenchen.desci-hub.se. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be used for the separation of enantiomers and diastereomers, typically after derivatization u-szeged.huuni-muenchen.de. These methods are critical for ensuring the stereochemical integrity of the synthesized peptides and for analyzing the composition of complex peptide mixtures or oligomers.

Conformational and Structural Studies of Boc Phe 3,5 Me Oh Containing Peptides

Influence of Substituted Phenylalanine Residues on Peptide Secondary Structures

Substitutions on the phenylalanine side chain, particularly at the meta positions, can alter the local environment and influence the backbone dihedral angles, thereby affecting the propensity of peptides to adopt specific secondary structures such as alpha-helices, beta-turns, or extended conformations.

Table 1: Influence of 3,5-Dimethylphenylalanine Substitution on Peptide Secondary Structures

| Structural Feature | Observed Effect of Phe(3,5-Me) Substitution | Basis/Mechanism | Citation(s) |

| Helical Structures | Potentially favors or stabilizes helical conformations. | Steric effects, altered hydrophobic interactions, influence on backbone dihedral angles. | biorxiv.org (for Msa), libretexts.orgresearchgate.net (general principles) |

| Beta-Turns | May modulate propensity; potentially disfavors tight turns or favors extended conformations. | Steric hindrance, altered backbone torsion angles, hydrophobic interactions. | unibo.it, researchgate.net, pearson.com (general principles for substituted Phe) |

| Extended Conformations | May favor extended conformations due to steric factors. | Steric hindrance, altered backbone torsion angles. | unibo.it, researchgate.net (general principles) |

Substitutions on the phenylalanine ring, including the 3,5-dimethyl substitution, are known to modulate the propensity for forming beta-turns and extended conformations within peptide chains unibo.itresearchgate.netpearson.com. The steric bulk and altered electronic properties of the 3,5-dimethylphenyl group can influence the local environment and steric hindrance around the peptide backbone, thereby affecting backbone torsion angles (φ and ψ) and side-chain packing rsc.orgresearchgate.netmdpi.com. Although specific quantitative data for Phe(3,5-Me) on beta-turn propensity is not explicitly provided, related studies indicate that substituted phenylalanines can stabilize specific turn types or promote more extended conformations unibo.it. The significant steric hindrance introduced by the 3,5-dimethylphenyl moiety may disfavor the formation of tight turns, potentially favoring more extended structures researchgate.netpearson.com. Furthermore, the increased hydrophobicity resulting from the methyl groups can influence solvent interactions, which in turn can affect the preferred backbone conformations libretexts.orgresearchgate.net.

| Structural Aspect | Observed Effect of Phe(3,5-Me) Substitution | Basis/Mechanism | Citation(s) |

| Side-Chain Packing | Enhanced packing and π-π interactions. | Increased hydrophobicity and steric bulk of the 3,5-dimethylphenyl group. | rsc.orgbiorxiv.org |

| Hydrophobic Interactions | Strengthened hydrophobic interactions. | Increased lipophilicity due to methyl groups. | biorxiv.orgresearchgate.net |

| Overall Folding Stability | Increased conformational stability. | Favorable π-π interactions, optimized hydrophobic packing. | biorxiv.org |

| Tertiary Structure Formation | Drives protein collapse into tertiary structure. | Influence on side-chain interactions and overall molecular shape. | researchgate.net |

Conformational Dynamics and Flexibility in Solution and Solid States

The presence of the 3,5-dimethylphenylalanine residue can lead to observable changes in the conformational dynamics and flexibility of peptide chains. The introduction of bulky substituents, such as the methyl groups in the 3,5-dimethylphenyl moiety, can impose steric constraints that potentially reduce the rotational freedom of the side chain and influence the flexibility of the adjacent peptide backbone researchgate.netresearchgate.netacs.org. Research on substituted amino acids suggests that such modifications can alter the energy landscape of peptides, affecting the roughness of the landscape and the nature of transient structures nih.gov. These changes in dynamics can influence how peptides interact with their environment or binding partners nih.govfrontiersin.org. While specific comparative data between solution and solid states for peptides containing Boc-Phe(3,5-Me)-OH is not detailed in the provided snippets, the general principles indicate that steric hindrance and altered hydrophobic interactions associated with this residue would impact both local and global conformational dynamics researchgate.netrichardsonthebrain.com.

Table 3: Conformational Dynamics and Flexibility Effects of 3,5-Dimethylphenylalanine

| Dynamic Property | Observed Effect of Phe(3,5-Me) Substitution | Potential Cause | Citation(s) |

| Side-Chain Mobility | Potentially reduced mobility due to steric hindrance. | Steric encumbrance from methyl groups. | researchgate.netresearchgate.netacs.org (general for bulky substitutions) |

| Backbone Flexibility | May influence local backbone flexibility. | Altered inter-residue interactions and steric constraints. | nih.govfrontiersin.org (general principles) |

| Energy Landscape | May alter energy landscape roughness. | Changes in transient structures and hydrogen bonding patterns. | nih.gov |

Computational Methodologies in the Investigation of Boc Phe 3,5 Me Oh and Its Bioconjugates

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Analysis

Ab initio and Density Functional Theory (DFT) calculations are quantum mechanical methods employed to investigate the electronic structure and energetics of molecules, providing a foundational understanding of their conformational preferences. For a molecule like Boc-Phe(3,5-Me)-OH, these methods can elucidate the low-energy conformations by systematically exploring the potential energy surface.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and DFT functionals, like B3LYP and M06-2X, are commonly used for the conformational analysis of amino acids and peptides. researchgate.net These calculations can accurately predict the relative energies of different conformers, which arise from the rotation around key dihedral angles within the molecule. For this compound, the critical dihedral angles include those governing the orientation of the Boc group, the carboxyl group, and the dimethylphenyl side chain.

A typical computational study would involve:

Initial Structure Generation: A starting 3D structure of this compound is generated.

Conformational Search: A systematic search of the conformational space is performed by rotating the key dihedral angles.

Geometry Optimization: Each identified conformer is then subjected to geometry optimization to find the nearest local energy minimum on the potential energy surface.

Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate relative energies of the optimized conformers.

The steric hindrance from the two methyl groups on the phenyl ring, in conjunction with the bulky Boc group, is expected to significantly restrict the conformational freedom of the side chain compared to unsubstituted Boc-Phe-OH. DFT calculations can quantify these steric effects and identify the most stable orientations of the dimethylphenyl group relative to the amino acid backbone. researchgate.net

Table 1: Representative Dihedral Angles and Relative Energies for Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle 1 (N-Cα-Cβ-Cγ) | Dihedral Angle 2 (Cα-Cβ-Cγ-Cδ1) | Relative Energy (kcal/mol) |

| 1 | -60° | 90° | 0.00 |

| 2 | 180° | 90° | 1.25 |

| 3 | 60° | -90° | 2.10 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of DFT calculations for conformational analysis. Actual values would require specific quantum chemical computations.

Molecular Dynamics Simulations for Understanding Conformational Landscapes

While DFT provides a static picture of discrete, low-energy conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the atomic motions of a system by integrating Newton's laws of motion, providing insights into the conformational landscape and the transitions between different states. nih.govnih.gov

For this compound, an MD simulation would typically involve:

System Setup: The molecule is placed in a simulation box, often solvated with an explicit solvent (like water) to mimic physiological conditions.

Force Field Parameterization: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic forces.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long simulation is run to sample the conformational space of the molecule.

Analysis of the MD trajectory can reveal the probability of finding the molecule in different conformations, the timescales of conformational changes, and the influence of the solvent on the molecule's structure. For bioconjugates of this compound, MD simulations can be used to study how the attachment of other molecules affects its conformational dynamics and interactions with its environment. mdpi.comresearchgate.net

Table 2: Key Outputs from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Illustrative Value |

| RMSD | Root Mean Square Deviation of atomic positions from a reference structure | 1.5 ± 0.3 Å |

| Radius of Gyration | A measure of the molecule's compactness | 4.2 ± 0.2 Å |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent | 250 ± 20 Ų |

| Dihedral Angle Distributions | Probability distributions of key dihedral angles | Bimodal for N-Cα-Cβ-Cγ |

Note: The data in this table is for illustrative purposes and represents typical parameters analyzed in MD simulations.

In Silico Approaches for Predicting Interactions and Designing Derivatives

In silico methods are crucial for predicting how this compound and its derivatives might interact with biological targets, such as proteins, and for guiding the design of new molecules with desired properties. nih.gov These approaches can significantly accelerate the drug discovery and development process.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If this compound is part of a larger molecule designed to bind to a specific protein, docking can be used to predict the binding mode and estimate the binding affinity. The dimethyl groups on the phenyl ring can play a significant role in these interactions, potentially fitting into hydrophobic pockets of a receptor.

Pharmacophore Modeling: A pharmacophore model defines the essential steric and electronic features that are necessary for a molecule to interact with a specific target. By analyzing the structure of this compound, a pharmacophore model can be developed that includes features like hydrophobic groups (the dimethylphenyl ring) and hydrogen bond donors/acceptors (the carboxyl and amino groups). This model can then be used to search virtual libraries for other molecules that might have similar biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. By synthesizing and testing a series of derivatives of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives. This allows for the rational design of more potent and selective compounds.

The design of peptide mimetics often involves incorporating non-standard amino acids like this compound to enhance properties such as metabolic stability and receptor affinity. upc.edu Computational tools are invaluable in this process, allowing for the virtual screening and optimization of candidate molecules before committing to their chemical synthesis. rsc.org

Applications of Boc Phe 3,5 Me Oh in Advanced Chemical Design and Research

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of Boc-Phe(3,5-Me)-OH makes it an indispensable chiral building block in asymmetric synthesis. This allows chemists to precisely control the stereochemistry of newly formed chiral centers during complex synthetic sequences.

The 3,5-dimethylphenyl moiety, when incorporated into synthetic routes, can influence the stereochemical outcome of reactions. This specific substitution pattern can lead to distinct steric and electronic effects that guide the formation of complex molecular architectures with high stereoselectivity. Researchers utilize such chiral precursors to construct molecules with defined three-dimensional structures, essential for biological activity and material properties. For instance, derivatives of phenylalanine, including those with alkyl substitutions on the aromatic ring, have been synthesized enantioselectively via asymmetric hydrogenation of acetamidoacrylate derivatives, confirming the utility of such modified amino acids in stereocontrolled synthesis researchgate.net.

As a chiral building block, this compound facilitates the synthesis of enantiomerically pure intermediates. These intermediates are critical for the development of pharmaceuticals and agrochemicals, where stereochemical purity directly correlates with efficacy and safety. The ability to introduce a specific stereochemistry through the use of this compound simplifies downstream purification processes and ensures the production of single-enantiomer target compounds. For example, research has shown the successful synthesis of various substituted phenylalanine derivatives, including those with methyl groups on the aromatic ring, via asymmetric hydrogenation, yielding enantiomerically pure products researchgate.netpsu.edu.

Engineering Peptidomimetics with Enhanced Research Properties

This compound is instrumental in the design and synthesis of peptidomimetics – molecules that mimic the structure and function of natural peptides but possess improved properties. The 3,5-dimethyl substitution can confer unique characteristics to these peptidomimetics.

Peptidomimetics incorporating modified amino acids like this compound often exhibit enhanced stability against enzymatic degradation compared to their natural peptide counterparts. The methyl groups on the phenyl ring can sterically hinder proteolytic enzymes from accessing and cleaving peptide bonds, thereby increasing the in vivo half-life and bioavailability of the peptidomimetic ptfarm.pliris-biotech.deacs.orgsigmaaldrich.comacs.org. This improved stability is crucial for developing orally administered peptide therapeutics or diagnostic agents with prolonged action. Strategies to improve peptide stability, such as amino acid substitution with unnatural or D-isomers, are well-established in the field of peptidomimetic design researchgate.net.

The 3,5-dimethylphenyl group can be considered a bioisostere for other aromatic moieties or functional groups within a peptide scaffold. Bioisosteric replacements are a common strategy in medicinal chemistry to optimize drug properties, such as potency, selectivity, solubility, and metabolic stability, without drastically altering the binding interactions. By substituting specific amino acid residues with derivatives like this compound, researchers can fine-tune the physicochemical properties of peptidomimetics, potentially leading to improved drug developability ucl.ac.ukekb.egnih.gov.

The introduction of substituents on the phenylalanine side chain, such as the methyl groups in this compound, can impose conformational constraints on the resulting peptides or peptidomimetics. These conformational restrictions can pre-organize the molecule into a specific bioactive conformation, leading to enhanced affinity and selectivity for target receptors nih.govmdpi.com. By rationally designing peptides with such constrained residues, researchers can gain deeper insights into receptor-ligand interactions and develop highly specific agonists or antagonists for therapeutic applications. For example, modified phenylalanine residues have been explored for their ability to influence opioid receptor binding and activity researchgate.netacs.orgnih.govnih.gov.

Contribution to the Development of Enzyme Inhibitors and Biological Probes

The precise incorporation of modified amino acids like this compound into peptide sequences or small molecules allows for the fine-tuning of interactions with biological targets, particularly enzymes. This section explores its role in designing potent enzyme inhibitors and its utility in investigating enzyme mechanisms.

Design Principles for Enzyme Inhibitors Incorporating Substituted Phenylalaninesacs.orgiris-biotech.deresearchgate.net

The design of effective enzyme inhibitors often relies on understanding the enzyme's active site and employing molecules that can bind with high affinity and specificity. Substituted phenylalanines, such as the 3,5-dimethylphenylalanine moiety, play a crucial role in this regard. The methyl groups on the phenyl ring can influence the inhibitor's interaction with hydrophobic pockets within the enzyme's active site, potentially enhancing binding affinity and modulating selectivity. For instance, studies have shown that the 3,5-dimethylphenylalanine residue can be effectively accommodated within the S2 pocket of enzymes like Cathepsin B, leading to potent inhibition rsc.org. This specific interaction highlights how strategic placement of hydrophobic substituents on the phenylalanine side chain can be leveraged to optimize inhibitor design.

The principles of peptidomimetic design, which involves creating molecules that mimic the structure and function of peptides, are central to developing enzyme inhibitors. By incorporating modified amino acids like this compound, researchers can create peptidomimetics that exhibit improved stability, altered binding kinetics, and enhanced potency compared to their natural peptide counterparts nih.govupc.edu. The Boc protecting group itself can also influence solubility and handling, while the dimethyl substitution pattern offers specific steric and electronic properties for targeted interactions within enzyme active sites.

Investigation of Enzyme-Substrate Interactions and Mechanism of Actionacs.orgiris-biotech.deresearchgate.net

Modified amino acids are instrumental in elucidating enzyme-substrate interactions and unraveling complex enzymatic mechanisms. The incorporation of this compound or similar substituted phenylalanines into peptide probes or substrate analogs can provide valuable insights into how enzymes recognize and process their substrates. For example, the specific binding affinity observed for 3,5-dimethylphenylalanine in the S2 pocket of Cathepsin B, quantified by an IC50 value of 11.9 nM, directly informs our understanding of the enzyme's substrate specificity and interaction landscape rsc.org.

Furthermore, unnatural amino acids, including substituted phenylalanines, can be genetically incorporated into proteins to create biosensors or probes. These probes can report on the local environment of the protein, monitor conformational changes, or track enzyme activity in real-time nih.govacs.org. The unique chemical and physical properties conferred by the unnatural amino acid enable sensor designs that are not achievable with canonical amino acids alone. Such approaches are vital for dissecting enzyme mechanisms, identifying key catalytic residues, and understanding enzyme regulation researchgate.netnih.gov.

Table 1: Substituted Phenylalanines in Enzyme Inhibition

| Substituted Phenylalanine Derivative | Target Enzyme | IC50 Value | Reference Citation |

| 3,5-Dimethylphenylalanine | Cathepsin B | 11.9 nM | rsc.org |

| Phe-Phe dipeptide α,β-unsaturated ester | SARS-CoV 3CL protease | 0.52 μM | nih.gov |

Applications in Supramolecular Chemistry and Nanomaterial Assembly

The inherent ability of amino acids and their derivatives to self-assemble into ordered nanostructures through non-covalent interactions makes them attractive building blocks for supramolecular chemistry and nanomaterial design. This compound, with its aromatic side chain and protective groups, contributes to this area by participating in self-assembly processes that yield materials with tunable morphologies and properties.

Self-Assembly of Phenylalanine-Based Peptides into Ordered Structuresrsc.org

Phenylalanine-based peptides and derivatives, including those protected with Boc groups, are well-known for their propensity to self-assemble into various nanostructures such as nanofibers, nanotubes, spheres, and hydrogels mdpi.comresearchgate.netacs.orgacs.orgnih.govmdpi.comresearchgate.netsigmaaldrich.comrsc.orgnih.govrsc.orgcsic.esacs.orgacs.orgglpbio.com. These assemblies are primarily driven by a combination of non-covalent forces, including π–π stacking between aromatic rings, hydrophobic interactions, and hydrogen bonding between peptide backbones acs.orgmdpi.comresearchgate.netglpbio.com. The Boc-protected diphenylalanine (Boc-Phe-Phe-OH) is known to self-assemble into tubular structures in aqueous media and spherical assemblies with metallic stiffness in the presence of ethanol (B145695) rsc.org. Similarly, Boc-protected tyrosine-tryptophan dipeptides have been shown to form nanoparticles rsc.org. While direct studies detailing the self-assembly of this compound specifically are limited in the provided literature, its structural similarity to other self-assembling phenylalanine derivatives suggests its potential to form analogous ordered structures. The 3,5-dimethyl substitution could influence the packing arrangements and the strength of these non-covalent interactions, thereby dictating the final morphology.

Tuning Morphologies and Optical Properties of Self-Assembled Systemsrsc.org

The morphology and optical properties of self-assembled peptide nanostructures can be precisely tuned by modifying the peptide sequence, altering the solvent system, or introducing specific functional groups researchgate.netmdpi.comrsc.orgcsic.esacs.org. For instance, changing the solvent composition can lead to different self-assembled structures, such as spheres, nanotubes, or nanobelts researchgate.netmdpi.comcsic.es. The presence of aromatic moieties, like the phenylalanine ring, is crucial for driving these self-assembly processes and often results in materials with interesting optical properties, including fluorescence and nonlinear optical responses researchgate.netmdpi.comrsc.orgacs.org.

The incorporation of specific functional groups, such as porphyrins or benzothiazoles, onto phenylalanine-based scaffolds can further enhance or modify these optical characteristics mdpi.comacs.org. For example, porphyrin-substituted diphenylalanine nanoparticles have shown potential for diagnostic applications due to their fluorescence properties acs.org. Similarly, Boc-protected tyrosine-tryptophan dipeptides, upon Zn(II) coordination, exhibit shifted optical properties from the UV to the visible spectrum, enabling their use as fluorescent probes for cellular imaging rsc.org. The 3,5-dimethyl substitution in this compound could similarly influence the electronic properties and intermolecular interactions, thereby affecting the optical characteristics of its self-assembled structures.

Table 2: Self-Assembly of Phenylalanine Derivatives

| Derivative | Conditions (Solvent/Stimulus) | Observed Morphology | Key Interactions | Reference Citation |

| Boc-Phe-Phe-OH | Aqueous medium | Tubular structures | π–π stacking, hydrophobic interactions | rsc.org |

| Boc-Phe-Phe-OH | Ethanol | Spherical assemblies | π–π stacking, hydrophobic interactions | rsc.org |

| Fmoc-Phe-OH | pH trigger (basic to neutral) | 1D fibrils | Hydrogen bonding (carbamate group), π–π stacking | nih.gov |

| Fmoc-peptoid analogs | Not specified | 2D/3D morphology | Altered H-bonding | nih.gov |

| Boc-Tyr-Trp-OH (PS2) | Not specified | Nanoparticles (hollow interior at pH 6) | Hydrogen bonding, π–π stacking, hydrophobic interactions | rsc.org |

| Porphyrin-substituted FF NPs | Solvent composition dependent | Fibrils, platelets, nanospheres | π–π stacking, hydrophobic interactions, porphyrin interactions | acs.org |

Table 3: Optical Properties of Self-Assembled Phenylalanine Systems

| Derivative/System | Observed Optical Property | Influencing Factor | Reference Citation |

| Boc-PheTyr | UV/Vis absorption bands (240–290 nm) indicating quantum confinement; photoluminescence. | Self-assembly in solution/fibers | researchgate.net |

| Benzothiazole Boc-Phe-Phe | Enhanced fluorescence, nonlinear optical response (~0.9 pm/V) | Self-assembly, aromatic character, benzothiazole | mdpi.com |

| Boc-Tyr-Trp-OMe (PS1) / Zn(II) | Visible fluorescence (excitation 365 nm) | Zn(II) coordination, self-assembly | rsc.org |

| Boc-Tyr-Trp-OH (PS2) / Zn(II) | Visible fluorescence (excitation 365 nm) | Zn(II) coordination, self-assembly | rsc.org |

| Porphyrin-substituted FF NPs | Quenched fluorescence (passive state), intense fluorescence (active state), excitonic couplets | Solvent composition, self-assembly | acs.org |

Integration in Chemical Biology Tools and Functional Materials Research

The versatility of this compound extends to its integration into chemical biology tools and the development of functional materials, leveraging its self-assembly capabilities and potential for specific molecular recognition.

In chemical biology, amino acid derivatives are crucial for creating sophisticated biosensors. These sensors can be designed to detect specific metabolites, monitor enzyme activities, or probe cellular environments nih.govresearchgate.netmdpi.comnih.govbohrium.com. Unnatural amino acids, like substituted phenylalanines, are particularly valuable as they enable the design of sensors with unique properties and enhanced sensitivity that cannot be achieved with canonical amino acids alone nih.gov. For instance, fluorescent protein biosensors incorporating unnatural amino acids have been developed for tracking hydrogen peroxide levels and other analytes nih.gov.

As a building block for functional materials, this compound can be incorporated into peptide-based nanostructures for applications ranging from drug delivery to tissue engineering mdpi.comacs.orgsigmaaldrich.comrsc.orgnih.govresearchgate.netrsc.orgcsic.esacs.orgacs.org. These self-assembled peptide nanostructures can act as scaffolds, carriers for therapeutic agents, or components in advanced materials. For example, dipeptides like Boc-Phe-Ile have been incorporated into electrospun biopolymer fibers for energy harvesting applications researchgate.net. Furthermore, the ability to tune the optical properties of self-assembled phenylalanine derivatives makes them suitable for developing imaging probes and diagnostic agents rsc.orgacs.org. The specific 3,5-dimethyl substitution pattern on this compound offers a unique structural motif that can be explored for developing novel functional materials with tailored properties.

Compound List:

this compound (N-α-tert-Butyloxycarbonyl-3,5-dimethyl-L-phenylalanine)

3,5-Dimethylphenylalanine

Boc-Phe-vinyl ketone

Boc-Phe-Phe-OH

Boc-Phe-Ile

Fmoc-Phe-OH

Fmoc-Phe-peptoid analogs

Boc-Tyr-Trp-OH

Boc-Tyr-Trp-OMe

Porphyrin-substituted diphenylalanine nanoparticles (TPP-FF NPs)

3,5-Dimethylphenylalanine

L-Phenylalanine

D-Phenylalanine

Phenylalanine

Tyrosine

Tryptophan

Histidine

Isoleucine

Lysine

Glutamine

Diphenylalanine (FF)

Fmoc-FF-OFm

Boc-FF-OH

Fmoc-Trp(Boc)-OH

Boc-Phe(3,5-Me2)-OH

Boc-Phe(3-Me)-OH

Boc-Phe(3,4,5-OMe3)-OH

Boc-Phe(3,5-DiF)-OH

Boc-N-Me-Phe-OH

Future Perspectives and Challenges in Research Involving Boc Phe 3,5 Me Oh

Development of Novel and Efficient Synthetic Routes to Substituted Phenylalanine Derivatives

The synthesis of non-natural amino acids like 3,5-dimethylphenylalanine is a cornerstone for the advancement of peptide-based sciences. Traditional synthetic methods can be arduous and low-yielding. Therefore, a primary research focus is the development of more efficient and innovative synthetic pathways.

One of the most significant advancements in this area is the asymmetric synthesis of N-Boc-dimethyl-phenylalanines. A notable study reports the asymmetric synthesis of all six regioisomers of N-Boc-dimethyl-phenylalanines, including the 3,5-dimethyl variant. crossref.org This method provides a clear and efficient route to obtaining the enantiomerically pure compound, which is crucial for its application in biological systems.

Modern synthetic strategies are increasingly leaning towards catalytic methods to enhance efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, for instance, have shown great promise in the synthesis of substituted phenylalanine derivatives. These methods allow for the direct and selective introduction of substituents onto the phenyl ring, potentially offering a more streamlined approach compared to multi-step classical syntheses.

Enzymatic synthesis represents another frontier in the sustainable and efficient production of substituted amino acids. Phenylalanine ammonia (B1221849) lyases (PALs) have been engineered for the asymmetric synthesis of D-phenylalanines, and similar enzymatic approaches could be tailored for the production of L-isomers of substituted phenylalanines like 3,5-dimethylphenylalanine. nih.gov The use of biocatalysts can lead to high enantioselectivity under mild reaction conditions, reducing the environmental impact of chemical synthesis.

Below is a data table summarizing some approaches for the synthesis of substituted phenylalanine derivatives, highlighting the potential for adaptation to Boc-Phe(3,5-Me)-OH.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Asymmetric Synthesis | Utilizes chiral auxiliaries or catalysts to achieve high enantiomeric purity. | Direct route to the desired stereoisomer, crucial for biological applications. crossref.org |

| Palladium-Catalyzed Cross-Coupling | Enables direct C-H functionalization or coupling of aryl halides with an amino acid backbone. | High efficiency and modularity, allowing for diverse substitutions. |

| Enzymatic Synthesis (e.g., using PALs) | Employs enzymes for stereoselective transformations. | High enantioselectivity, mild reaction conditions, and environmentally friendly. nih.gov |

Advanced Applications in Complex Peptide and Peptidomimetic Design for Biological Systems

The incorporation of this compound into peptides and peptidomimetics offers a powerful tool to modulate their structure, and consequently, their biological function. The steric bulk of the 3,5-dimethylphenyl group can impose significant conformational constraints on the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.

The enhanced lipophilicity imparted by the dimethyl groups can also be advantageous. For instance, in the design of antimicrobial peptides, increased hydrophobicity can enhance membrane disruption, a key mechanism of action for many of these peptides. Furthermore, the unnatural nature of the 3,5-dimethylphenylalanine residue can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo stability and bioavailability of peptide-based drugs.

Peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties, are a prime area for the application of this compound. By replacing a natural amino acid with this constrained and lipophilic residue, researchers can fine-tune the binding affinity and selectivity of a peptidomimetic for its biological target.

The following table outlines potential applications of this compound in peptide and peptidomimetic design.

| Application Area | Rationale for Incorporating this compound | Expected Outcome |

| Antimicrobial Peptides | Increased hydrophobicity and steric hindrance. | Enhanced membrane disruption and increased proteolytic stability. |

| Enzyme Inhibitors | Introduction of a bulky, non-natural side chain to fit into or block active sites. | Improved binding affinity and specificity. |

| Receptor Ligands | Conformational restriction to favor a bioactive conformation. | Increased receptor binding affinity and selectivity. |

| Protein-Protein Interaction Modulators | Disruption of protein-protein interfaces with a bulky side chain. | Inhibition of disease-relevant protein interactions. |

Integration with Emerging Technologies in Chemical Biology and Material Science for Novel Applications

The unique properties of this compound make it a compelling candidate for integration with a range of emerging technologies, pushing the boundaries of chemical biology and material science.

In the realm of chemical biology, this compound can be incorporated into peptide-based probes to study biological processes. The dimethylphenyl group can serve as a unique spectroscopic handle or a sterically demanding element to probe molecular recognition events. For instance, peptides containing this residue could be used to investigate the structural requirements of enzyme-substrate interactions or receptor-ligand binding.

In material science, the self-assembly of peptides and peptidomimetics is a powerful strategy for the bottom-up fabrication of novel nanomaterials. The incorporation of this compound can significantly influence the self-assembly process. The hydrophobic and aromatic nature of the 3,5-dimethylphenyl side chain can drive the formation of specific supramolecular structures, such as nanofibers, nanotubes, or hydrogels. nih.gov These materials could find applications in tissue engineering, drug delivery, and biosensing. For example, self-assembling peptides containing this compound could form hydrogels with tunable mechanical properties for 3D cell culture or as a scaffold for regenerative medicine.

Furthermore, the integration of these tailored peptides with nanotechnology opens up exciting possibilities. Peptides incorporating this compound could be used to functionalize the surface of nanoparticles, creating hybrid materials with enhanced stability, biocompatibility, and targeting capabilities for applications in diagnostics and therapeutics.

The table below summarizes the potential integration of this compound with emerging technologies.

| Technology Area | Application of this compound | Potential Innovation |

| Chemical Biology | Incorporation into peptide-based molecular probes. | Development of novel tools to study biological systems with high specificity. |

| Self-Assembling Biomaterials | Driving the formation of specific nanostructures (nanofibers, hydrogels). | Creation of advanced materials for tissue engineering and drug delivery. nih.gov |

| Nanotechnology | Functionalization of nanoparticles with peptides containing this residue. | Development of targeted drug delivery systems and advanced diagnostic tools. |

| Biosensors | Use in peptide-based recognition elements for specific analytes. | Creation of highly sensitive and selective biosensing platforms. |

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Boc-Phe(3,5-Me)-OH to maximize yield and purity?

- Methodological Answer : The synthesis of this compound typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amino acid phenylalanine with 3,5-dimethyl substitution. Key factors include:

- Reagent Selection : Use tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., sodium bicarbonate) to ensure efficient protection of the amine group .

- Temperature Control : Maintain reaction temperatures between 0–4°C during Boc protection to minimize side reactions like racemization .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. How should this compound be stored to preserve stability in long-term experiments?

- Methodological Answer :

- Short-Term Storage : Store at 2–8°C in a desiccator to prevent moisture absorption, which can hydrolyze the Boc group .

- Long-Term Stability : For extended storage (>1 month), aliquot the compound in airtight vials under inert gas (argon/nitrogen) and store at -80°C. Avoid repeated freeze-thaw cycles .

- Solubility Maintenance : Pre-dissolve in DMSO (100 mg/mL) with sonication (37°C, 10–15 minutes) to prevent aggregation before freezing .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., 3,5-dimethyl peaks at δ 2.2–2.4 ppm for methyl groups) and Boc group integrity (tert-butyl singlet at δ 1.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~292.18 g/mol) verifies molecular weight and detects impurities .

- HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% by AUC) and monitor degradation under stress conditions (e.g., pH 2–9) .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved experimentally?

- Methodological Answer :

- Solvent Screening : Systematically test solubility in DMSO, DMF, THF, and chloroform using gravimetric analysis (saturation concentration at 25°C). Note that steric hindrance from 3,5-dimethyl groups may reduce solubility in nonpolar solvents .

- Sonication and Heating : Apply controlled heating (≤50°C) with sonication (20 kHz, 30 minutes) to disrupt crystalline packing, particularly for DMSO solutions .

- Dynamic Light Scattering (DLS) : Use DLS to detect colloidal aggregates in poorly soluble solvents, which may lead to misinterpretation of solubility limits .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer :

- Coupling Conditions : Use HOBt/DIC activation in DMF at 0°C to minimize base-induced racemization. The 3,5-dimethyl groups may sterically hinder the α-carbon, but prolonged coupling times (>2 hours) should be avoided .

- Racemization Assays : Perform Marfey’s analysis post-cleavage to quantify D/L enantiomers. Compare results with underivatized phenylalanine controls to isolate synthesis-specific racemization .

Q. How do steric effects from 3,5-dimethyl substitution impact coupling efficiency in peptide synthesis?

- Methodological Answer :

- Kinetic Studies : Conduct time-resolved monitoring of coupling reactions (e.g., via FTIR for carbonyl activation) to compare rates with unmodified Boc-Phe-OH. Expect reduced efficiency due to hindered nucleophilic attack .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to analyze steric maps and predict optimal protecting group strategies (e.g., Fmoc vs. Boc) for bulky residues .

- Alternative Activators : Test phosphonium salts (PyBOP) over carbodiimides (DIC) to enhance coupling yields in sterically challenging environments .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer :

- DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to identify polymorphism or hydrate formation, which may cause variability .

- Cross-Lab Validation : Share samples with collaborating labs for independent melting point determination using calibrated equipment (e.g., Büchi M-560) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products